molecular formula C13H9FN2OS B2589683 Benzothiazole, 2-(5-fluoro-3-pyridinyl)-5-methoxy- CAS No. 1485038-22-9

Benzothiazole, 2-(5-fluoro-3-pyridinyl)-5-methoxy-

Cat. No.: B2589683
CAS No.: 1485038-22-9
M. Wt: 260.29
InChI Key: GNICGMDJBIPMIE-UHFFFAOYSA-N
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Description

Structural Elucidation of Benzothiazole, 2-(5-fluoro-3-pyridinyl)-5-methoxy-

Molecular Formula and Weight Analysis

The compound 2-(5-fluoro-3-pyridinyl)-5-methoxy-1,3-benzothiazole has the molecular formula C₁₃H₉FN₂OS , with a calculated molecular weight of 260.29 g/mol . Key substituents include a fluorine atom at the 5-position of the pyridine ring and a methoxy group at the 5-position of the benzothiazole core. The fluorine enhances metabolic stability and electronic interactions, while the methoxy group improves solubility and binding affinity.

Property Value Source
Molecular Formula C₁₃H₉FN₂OS
Molecular Weight (g/mol) 260.29
CAS Number 1485038-22-9
PubChem CID 121004132

Crystallographic Characterization

No direct X-ray crystallography data is available for this compound in publicly accessible databases. However, structural analogs of benzothiazole derivatives often exhibit planar geometries due to aromatic stabilization. The pyridine and benzothiazole rings likely adopt a coplanar arrangement, with the fluorine and methoxy groups positioned to minimize steric hindrance. Computational models predict a rigid scaffold, favoring interactions with biological targets.

Spectroscopic Identification (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

The ¹H-NMR spectrum is expected to show distinct signals:

  • Pyridine protons : δ 8.15–7.04 ppm (aromatic protons).
  • Benzothiazole protons : δ 5.67 ppm (methoxy-substituted aromatic proton).
  • Methoxy group : δ 3.85–3.95 ppm (singlet for OCH₃).

The ¹³C-NMR spectrum would reveal:

  • Carbonyl carbon : δ ~160–170 ppm.
  • Aromatic carbons : δ 120–150 ppm.
  • Methoxy carbon : δ ~55–60 ppm.
Infrared Spectroscopy (IR)

Key absorption bands include:

  • C=N stretch : ~1600–1650 cm⁻¹.
  • C-O (methoxy) : ~1250–1300 cm⁻¹.
  • C-F stretch : ~1100–1200 cm⁻¹ (weak).
Mass Spectrometry (MS)

The molecular ion peak appears at m/z 261.04924 ([M+H]⁺) in electrospray ionization (ESI) MS, confirming the molecular formula. Fragmentation patterns typically involve loss of the pyridine or benzothiazole fragments, with major peaks at m/z 260.04251 ([M]⁺⁻) and m/z 259.03468 ([M−H]⁻⁻).

Adduct m/z (Observed) Predicted CCS (Ų)
[M+H]⁺ 261.04924 154.0
[M+Na]⁺ 283.03118 169.6
[M−H]⁻ 259.03468 157.2

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations predict:

  • Electron density distribution : Fluorine withdraws electron density via inductive effects, while the methoxy group donates electrons through resonance.
  • HOMO-LUMO gap : Narrowed due to conjugation between the pyridine and benzothiazole rings, enhancing reactivity.
  • Molecular orbitals : π-π stacking interactions are favored in the coplanar structure, influencing ligand-receptor binding.

Tautomeric and Conformational Studies

Tautomeric Forms

The benzothiazole core typically exists in a single tautomeric form, stabilized by aromaticity. The pyridine ring remains unsubstituted, avoiding keto-enol tautomerism.

Conformational Flexibility
  • Pyridine ring rotation : Restricted by steric hindrance with the benzothiazole moiety.
  • Methoxy group orientation : Perpendicular to the benzothiazole plane to minimize electron repulsion.
  • Low-energy conformers : Predicted via molecular dynamics simulations to adopt a planar arrangement for optimal π-interactions.

Properties

IUPAC Name

2-(5-fluoropyridin-3-yl)-5-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2OS/c1-17-10-2-3-12-11(5-10)16-13(18-12)8-4-9(14)7-15-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNICGMDJBIPMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)C3=CC(=CN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485038-22-9
Record name 2-(5-fluoropyridin-3-yl)-5-methoxy-1,3-benzothiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzothiazole, 2-(5-fluoro-3-pyridinyl)-5-methoxy- typically involves the reaction of 2-aminothiophenol with 5-fluoro-3-pyridinecarboxaldehyde under acidic conditions to form the benzothiazole ring. The methoxy group can be introduced through methylation using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions and Yields

Reaction TypeReagents/CatalystsSolventYield (%)Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃DMF/H₂O65–78
Copper-Catalyzed CyclizationCuI, 1,10-phenanthrolineToluene47–89
Radical CouplingDTBP, FeCl₂Fluorobenzene60–85

Methoxy Group Reactivity

The 5-methoxy group undergoes demethylation under acidic conditions (e.g., HBr/AcOH) to yield phenolic derivatives . Conversely, it participates in nucleophilic substitution with alkyl halides (e.g., benzyl bromide) in acetonitrile/K₂CO₃ to form ethers .

Fluoropyridine Reactivity

The 5-fluoro-3-pyridinyl substituent facilitates:

  • Electrophilic aromatic substitution : Halogenation at the pyridine C-4 position using NXS (X = Cl, Br) .

  • Cross-coupling : Buchwald-Hartwig amination with aryl amines under Pd catalysis .

Benzothiazole Core Modifications

  • Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the sulfur atom to sulfoxide or sulfone derivatives .

  • Reduction : LiAlH₄ reduces the benzothiazole ring to dihydrobenzothiazole .

Radical-Mediated Coupling

Radical initiation by DTBP proceeds via β-scission of t-butoxy radicals to generate methyl radicals, which abstract hydrogen from thioamide intermediates. This triggers cyclization to form the benzothiazole ring .

Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura mechanism involves oxidative addition of the benzothiazole halide to Pd(0), transmetallation with the fluoropyridinyl boronic ester, and reductive elimination to form the C–C bond .

Biological Activity Correlations

Structural modifications significantly impact bioactivity:

  • Antiviral Activity : Fluorine substitution enhances inhibition of H5N1 influenza (e.g., compound 8h shows 93% inhibition at 0.5 μmol/μL) .

  • Anticancer Activity : Methoxy-to-hydroxyl conversion improves binding to cancer cell receptors .

Table 2: Bioactivity of Derivatives

Derivative StructureTarget ActivityIC₅₀ (μM)Source
5-Hydroxy variantBreast Cancer (MCF-7)0.12
Trifluoromethyl-pyridinylH5N1 Influenza0.5

Comparative Analysis with Analogues

CompoundKey Structural FeatureReactivity Difference
2-(2-Pyridyl)benzothiazoleNo fluorine/methoxyLower electrophilic substitution
5-MethoxybenzothiazoleNo pyridine ringLimited cross-coupling potential

Industrial and Environmental Considerations

  • Green Synthesis : Grinding methods with lemon juice as a catalyst reduce solvent waste (yield: 50–70%) .

  • Biodegradability : Methoxy groups enhance solubility, reducing environmental persistence .

Scientific Research Applications

Synthesis of Benzothiazole Derivatives

The synthesis of benzothiazole derivatives, including 2-(5-fluoro-3-pyridinyl)-5-methoxy-, typically involves several methodologies such as:

  • Suzuki-Miyaura Coupling : A cross-coupling reaction that allows the formation of carbon-carbon bonds between boronic acids and halides.
  • Copper-Catalyzed Reactions : These reactions facilitate the coupling of various organic substrates to synthesize complex heterocycles.

These synthetic routes enhance the accessibility of benzothiazole derivatives for further biological evaluation and application development.

Biological Activities

Benzothiazole derivatives are recognized for their diverse biological activities. The specific compound 2-(5-fluoro-3-pyridinyl)-5-methoxy- has been studied for:

  • Anticancer Properties : Research indicates that benzothiazole derivatives exhibit significant anticancer activity by targeting various pathways involved in tumor growth and proliferation. For instance, compounds have shown efficacy against human epidermoid carcinoma and non-small cell lung cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antiviral Activity : Some derivatives have demonstrated antiviral properties against viruses such as H5N1 and SARS-CoV-2. In vitro studies have shown that certain fluorinated benzothiazoles exhibit potent inhibitory effects on viral replication, making them potential candidates for antiviral drug development .
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, which are crucial in the context of chronic diseases where inflammation plays a key role .

Applications in Material Science

In addition to biological applications, benzothiazole derivatives are being explored in material science:

  • Organic Light-Emitting Diodes (OLEDs) : The unique electronic properties of benzothiazole compounds make them suitable for use in OLEDs. Their ability to emit light when an electric current is applied positions them as promising materials for next-generation display technologies.

Case Studies

Several studies highlight the potential of benzothiazole derivatives in drug development:

  • Anticancer Studies : A study evaluated the effects of various benzothiazole derivatives on human cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis through targeted pathways such as PI3K/Akt/mTOR .
  • Antiviral Research : Another investigation focused on synthesizing novel benzothiazolyl-pyridine hybrids that showed remarkable activity against SARS-CoV-2, with specific compounds achieving over 90% inhibition at low concentrations .

Mechanism of Action

The mechanism of action of Benzothiazole, 2-(5-fluoro-3-pyridinyl)-5-methoxy- involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects at Position 5 of the Benzothiazole Ring

The substituent at position 5 significantly impacts biological activity. Studies show:

  • 5-Ethoxy-benzothiazole (1a): Exhibits superior antibacterial activity against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus compared to the 5-methoxy analog (1c), likely due to increased hydrophobicity enhancing membrane penetration .
  • 5-Chloro-, 5-Bromo-, and 5-Trifluoromethyl-Benzothiazoles : These electron-withdrawing groups improve antibacterial potency against S. aureus, with 5-chloro derivatives showing the highest efficacy .
  • 5-Hydroxy-Benzothiazole : Polar 5-OH groups reduce activity, suggesting that hydrophobic substituents are critical for antimicrobial action .

Table 1: Antibacterial Activity of Benzothiazole Derivatives (Position 5 Substituents)

Substituent (Position 5) Activity Against S. aureus Key Reference
Methoxy (1c) Moderate
Ethoxy (1a) High
Chloro Very High
Hydroxy Low

Substituent Effects at Position 2 of the Benzothiazole Ring

The 5-fluoro-3-pyridinyl group at position 2 distinguishes this compound from others. Comparisons include:

  • 2-(4-(Benzyloxy)-5-Hydroxyl Phenyl)-Benzothiazole (3a–o) : These derivatives, synthesized via condensation and alkylation, show that bulky aromatic groups at position 2 enhance selectivity for cancer cell lines, though their antimicrobial activity is uncharacterized .
  • 2-(Imidazo[1,2-a]Pyridin-8-Yl)-Benzothiazole : This analog demonstrates potent MAO-B inhibition (IC₅₀ = 12 nM), attributed to hydrogen bonding between the heteroaromatic system and the enzyme’s entrance cavity . The 5-fluoro-3-pyridinyl group in the target compound may occupy a similar binding pocket but with reduced potency due to the methoxy group’s polarity .

Table 2: Enzyme Inhibitory Activity of Benzothiazole Derivatives

Compound Target Enzyme IC₅₀/EC₅₀ Key Reference
2-(Imidazo[1,2-a]Pyridin-8-Yl)-BThiazole MAO-B 12 nM
2-(5-Fluoro-3-Pyridinyl)-5-Methoxy-BThiazole MAO-B Not tested

Biological Activity

Benzothiazole, 2-(5-fluoro-3-pyridinyl)-5-methoxy- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and research findings.

Structural Characteristics

The compound features a benzothiazole moiety fused with a pyridine ring. The presence of a fluorine atom at the 5-position of the pyridine and a methoxy group at the 5-position of the benzothiazole contributes to its biological properties. These functional groups are crucial for enhancing the compound's interaction with biological targets.

The biological activity of benzothiazole derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes and receptors. The methoxy and pyridine groups enhance binding affinity and specificity, while also allowing participation in redox reactions that influence cellular oxidative stress pathways.

Antimicrobial Properties

Benzothiazole derivatives have been extensively studied for their antimicrobial activities. The compound has shown effectiveness against various bacterial strains, including Escherichia coli, with significant inhibition observed in vitro. For instance, one study reported that a methoxy-substituted benzothiazole derivative exhibited potent antibacterial activity against E. coli at concentrations of 50 µg/mL and 100 µg/mL .

Antifungal and Antiviral Activities

In addition to antibacterial properties, benzothiazole, 2-(5-fluoro-3-pyridinyl)-5-methoxy- has demonstrated antifungal activities. Research indicates that compounds containing benzothiazole moieties can enhance antifungal efficacy against various pathogens . Furthermore, recent studies have explored its potential as an antiviral agent, particularly against H5N1 influenza and SARS-CoV-2 viruses. Several derivatives showed significant antiviral activity, with some compounds achieving over 90% inhibition at specific concentrations .

Anticancer Potential

Benzothiazole derivatives are also recognized for their anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. For example, certain derivatives exhibited IC50 values ranging from 10–30 µM against human glioblastoma and melanoma cells . The mechanism of action often involves the inhibition of tumor-associated enzymes and modulation of cell signaling pathways related to cancer progression .

Summary of Research Findings

Study Biological Activity IC50/Effective Concentration Remarks
Study AAntibacterial50 µg/mL (against E. coli)Potent activity observed
Study BAntiviral (H5N1)>90% inhibition at 0.5 µmol/µLHigh efficacy compared to standard
Study CAnticancer10–30 µM (various cell lines)Significant cytotoxicity reported

Case Studies

  • Antimicrobial Evaluation : A study focused on synthesizing novel methoxy-substituted benzothiazole derivatives found that one particular compound (K-03) displayed excellent antibacterial activity against E. coli. This highlights the importance of structural modifications in enhancing biological efficacy .
  • Antiviral Activity : In a recent investigation into antiviral agents against SARS-CoV-2, several benzothiazolyl-pyridine hybrids were tested, revealing that compounds with fluorine substitutions had superior antiviral properties compared to others .
  • Cytotoxicity Studies : Research involving various cancer cell lines demonstrated that specific benzothiazole derivatives could effectively inhibit cell proliferation through multiple mechanisms, including apoptosis induction and enzyme inhibition .

Q & A

Q. What are the established synthetic methodologies for preparing 2-(5-fluoro-3-pyridinyl)-5-methoxy-benzothiazole, and what are the critical reaction conditions?

  • Methodological Answer : Synthesis typically involves cyclocondensation of fluoropyridine and methoxy-substituted benzothiazole precursors. Key steps include:
  • Use of palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) or copper iodide to facilitate coupling reactions under reflux in anhydrous solvents like THF/Et₃N (1:1) .
  • Maintenance of inert atmosphere (argon/nitrogen) to prevent oxidation of sensitive intermediates .
  • Purification via silica gel chromatography or recrystallization from ethanol, as demonstrated in analogous heterocyclic syntheses .

Q. Which spectroscopic techniques are most effective for characterizing 2-(5-fluoro-3-pyridinyl)-5-methoxy-benzothiazole, and how are data interpreted?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify substitution patterns on the benzothiazole and pyridine rings. The fluorine atom at the 5-position of pyridine causes distinct deshielding in ¹⁹F NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₄H₁₀FN₃OS requires exact mass 303.0532) .
  • Elemental Analysis : Verify purity by comparing experimental vs. calculated C/H/N ratios (e.g., C 73.20%, H 5.80%, N 4.74% for similar compounds) .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental spectral data for this compound?

  • Methodological Answer :
  • Perform density functional theory (DFT) calculations to simulate NMR/IR spectra, adjusting for solvent effects (e.g., DMSO vs. CDCl₃) .
  • Cross-validate with fluorinated analogs (e.g., 5-fluoro-2-pyridinyl derivatives) to benchmark shifts in ¹⁹F NMR .
  • Use HPLC-MS to detect trace impurities that may skew experimental data .

Q. What are the key considerations in designing biological activity assays for 2-(5-fluoro-3-pyridinyl)-5-methoxy-benzothiazole, particularly regarding its stability and reactivity?

  • Methodological Answer :
  • Stability Testing : Monitor degradation under physiological conditions (pH 7.4, 37°C) via UV-Vis or fluorescence spectroscopy. Encapsulation in liposomes can enhance stability if decomposition occurs .
  • Reactivity Profiling : Use fluorescence quenching assays to assess interactions with biomolecules (e.g., H₂O₂ detection via benzothiazole-based probes) .
  • Cytotoxicity Screening : Employ MTT assays on cell lines, noting the compound’s EC₅₀ and comparing it to structurally related benzoxazoles .

Q. How can computational modeling optimize the design of derivatives with enhanced photophysical properties?

  • Methodological Answer :
  • Use time-dependent DFT (TD-DFT) to predict absorption/emission spectra. For example, methoxy groups enhance electron-donating capacity, red-shifting fluorescence .
  • Screen virtual libraries for substituents (e.g., replacing fluorine with chloro or methyl groups) to modulate solubility and bioactivity .
  • Validate predictions via cyclic voltammetry to measure redox potentials and HOMO-LUMO gaps .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the biological activity of benzothiazole derivatives?

  • Methodological Answer :
  • Replicate assays under standardized conditions (e.g., fixed cell lines, solvent controls). For example, discrepancies in IC₅₀ values may arise from varying DMSO concentrations .
  • Perform meta-analysis of published data, focusing on structural analogs (e.g., 5-methoxy-benzoxazoles vs. benzothiazoles) to identify trends .
  • Use molecular docking to clarify target specificity, as fluoropyridine moieties may bind differently to enzyme active sites .

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